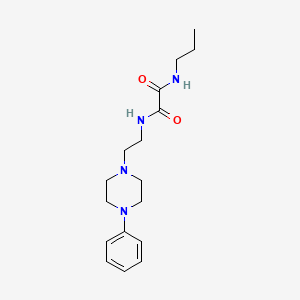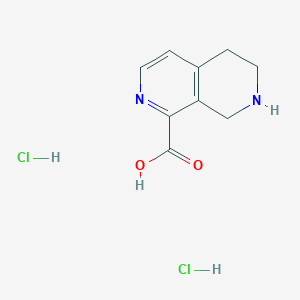
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide, also known as CM235, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and ion channels. In cancer cells, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In neurons, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been found to reduce oxidative stress and inflammation by modulating the activity of various enzymes and transcription factors. In pain management, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to modulate the activity of TRPV1 and Nav1.7 ion channels, which are involved in pain signaling.
Biochemical and Physiological Effects:
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In cancer cells, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been found to reduce oxidative stress, inflammation, and cell death. In pain management, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to reduce pain sensitivity and improve pain management.
实验室实验的优点和局限性
One advantage of using N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide in lab experiments is its potential therapeutic properties in various fields, including cancer research, neuroprotection, and pain management. However, one limitation of using N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide is its low yield in the synthesis method, which can make it difficult to obtain sufficient quantities for experiments.
未来方向
For N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide research include further investigation of its mechanism of action, optimization of the synthesis method, and clinical trials to evaluate its potential therapeutic properties in humans.
合成方法
The synthesis of N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide involves the reaction of 4-chlorothiophenol with 2-bromoethyl acetate, followed by the reaction of the resulting intermediate with 3-methylphenylmagnesium bromide. The final product is obtained through the reaction of the intermediate with acetamide. The yield of this synthesis method is reported to be around 50%.
科学研究应用
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been studied for its potential therapeutic properties in various fields, including cancer research, neuroprotection, and pain management. In cancer research, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been found to have a protective effect on neurons by reducing oxidative stress and inflammation. In pain management, N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide has been shown to have analgesic properties by modulating the activity of certain ion channels.
属性
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-3-2-4-14(11-13)12-17(20)19-9-10-21-16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNANLBYTBDHSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2,2,2-Trifluoroethoxymethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2844749.png)



![methyl 3-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2844756.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2844758.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844760.png)
![2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2844762.png)
![7-[Morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2844763.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2844764.png)


![(E)-3-[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2844771.png)